5F-ADBICA CB1 and CB2 Receptor Potency: Quantitative Comparison with Non-Fluorinated Analog ADBICA
5F-ADBICA exhibits distinct receptor activation profiles compared to its non-fluorinated parent compound ADBICA. In a fluorometric membrane potential assay, 5F-ADBICA demonstrates a CB1 EC₅₀ of 0.77 nM and a CB2 EC₅₀ of 1.2 nM [1]. In contrast, ADBICA (lacking the terminal fluorine atom) displays a CB1 EC₅₀ of 0.69 nM and a CB2 EC₅₀ of 1.8 nM [2].
| Evidence Dimension | CB1 and CB2 receptor agonist potency |
|---|---|
| Target Compound Data | CB1 EC₅₀ = 0.77 nM; CB2 EC₅₀ = 1.2 nM |
| Comparator Or Baseline | ADBICA (non-fluorinated analog): CB1 EC₅₀ = 0.69 nM; CB2 EC₅₀ = 1.8 nM |
| Quantified Difference | 5F-ADBICA is 1.12-fold less potent at CB1 (0.77 vs 0.69 nM) but 1.5-fold more potent at CB2 (1.2 vs 1.8 nM) relative to ADBICA |
| Conditions | Fluorometric assay of membrane potential; recombinant human CB1 and CB2 receptors |
Why This Matters
The fluorine substitution in 5F-ADBICA enhances CB2 receptor selectivity relative to CB1 compared to ADBICA, a critical factor for research programs focused on peripheral cannabinoid receptor pharmacology.
- [1] Banister SD, Moir M, Stuart J, Kevin RC, Wood KE, Longworth M, Wilkinson SM, Beinat C, Buchanan AS, Glass M, Connor M, McGregor IS, Kassiou M. Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs AB-FUBINACA, ADB-FUBINACA, AB-PINACA, ADB-PINACA, 5F-AB-PINACA, 5F-ADB-PINACA, ADBICA, and 5F-ADBICA. ACS Chem Neurosci. 2015 Sep 16;6(9):1546-59. View Source
- [2] DBpedia. ADBICA. Accessed 2026. View Source
